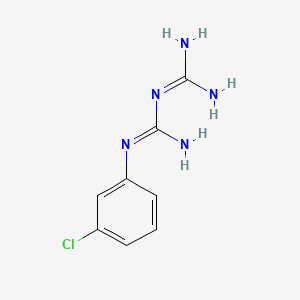

m-Chlorophenylbiguanide

Descripción

RN given refers to parent cp; a 5-HT3 receptor agonist

Propiedades

IUPAC Name |

2-(3-chlorophenyl)-1-(diaminomethylidene)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-5-2-1-3-6(4-5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXJZHAIHGSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N=C(N)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2113-05-5 (hydrochloride) | |

| Record name | 1-(3-Chlorophenyl)biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70197436 | |

| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48144-44-1 | |

| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=48144-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)biguanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0048144441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chlorophenyl)imidodicarbonimidic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70197436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-CHLOROPHENYL)BIGUANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/910A4X901V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery of m-Chlorophenylbiguanide: A Potent 5-HT3 Receptor Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

This document provides an in-depth technical overview of the history and discovery of m-Chlorophenylbiguanide (m-CPBG), a seminal tool compound in the study of the 5-hydroxytryptamine-3 (5-HT3) receptor.

Introduction: The Dawn of a Selective Agonist

The discovery of this compound (m-CPBG) in the early 1990s marked a significant milestone in the pharmacological exploration of the 5-HT3 receptor. At a time when the focus of pharmaceutical research was heavily skewed towards the development of 5-HT3 receptor antagonists for their antiemetic properties, the introduction of a potent and selective agonist provided researchers with an invaluable tool to probe the structure, function, and physiological roles of this unique ligand-gated ion channel. This whitepaper will detail the key discoveries, experimental protocols, and quantitative data that established m-CPBG as a cornerstone of 5-HT3 receptor research.

The Discovery and Initial Characterization

The initial report of this compound as a potent 5-HT3 receptor agonist emerged from the Department of Neuropharmacology at Glaxo Group Research Ltd. in the United Kingdom. The seminal 1990 publication by Kilpatrick and colleagues in the European Journal of Pharmacology laid the groundwork for its widespread use.[1] This was closely followed by a detailed electrophysiological characterization by Sepúlveda and a team at the Molecular Neurobiology Unit, MRC Centre in Cambridge, published in the British Journal of Pharmacology in 1991.[2][3]

Rationale for Development

While not explicitly stated in the initial publications, the development of potent 5-HT3 receptor agonists like m-CPBG was a logical step in the broader effort to understand the pharmacology of the newly classified 5-HT3 receptor. The availability of selective agonists is crucial for:

-

Receptor Classification: Characterizing the functional responses to agonists helps to define receptor subtypes.

-

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications affect agonist potency and efficacy informs the design of new ligands, including antagonists.

-

Physiological Role Elucidation: Selective agonists allow for the controlled activation of a specific receptor to study its downstream effects in various tissues and systems.

Synthesis of this compound

While the exact synthetic protocol for m-CPBG used by the Glaxo research team is not detailed in the initial pharmacological papers, the synthesis of phenylbiguanide derivatives generally follows a standard chemical pathway. A plausible synthetic route for 1-(3-chlorophenyl)biguanide would involve the condensation of 3-chloroaniline with dicyandiamide in the presence of an acid catalyst.

Hypothesized Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

Pharmacological Profile: Quantitative Data

The initial studies on m-CPBG provided key quantitative data that established its potency and selectivity for the 5-HT3 receptor.

Table 1: Radioligand Binding and Functional Potency of m-CPBG

| Parameter | Value | Preparation | Reference |

| IC50 (vs. [3H]GR67330) | 1.5 nM | Rat brain homogenate | [1] |

| EC50 (Depolarization) | 0.05 µM | Isolated rat vagus nerve | [1] |

| Maximum Response (vs. 5-HT) | ~50% | Isolated rat vagus nerve | [1] |

| pKB (Ondansetron antagonism) | 8.6 ± 0.1 | Isolated rat vagus nerve | [1] |

| EC50 (Inward Current) | 1.9 ± 0.2 µM | N1E-115 neuroblastoma cells | [2] |

| Hill Coefficient | 1.5 | N1E-115 neuroblastoma cells | [2][3] |

Table 2: Comparative Agonist Potency at the 5-HT3 Receptor

| Agonist | EC50 (Inward Current, µM) | Maximum Response (vs. 5-HT) | Reference |

| 5-Hydroxytryptamine (5-HT) | 0.8 ± 0.1 | 100% | [2] |

| This compound (m-CPBG) | 1.9 ± 0.2 | 100% | [2] |

| 2-Methyl-5-HT | 0.7 ± 0.1 | 20% | [2] |

These data demonstrate that m-CPBG is a high-affinity ligand for the 5-HT3 receptor and acts as a full agonist in inducing inward currents in neuroblastoma cells, although it exhibits partial agonism in the rat vagus nerve preparation.[1][2]

Key Experimental Protocols

The characterization of m-CPBG relied on a combination of radioligand binding assays and electrophysiological techniques.

Radioligand Binding Assay (Kilpatrick et al., 1990)

-

Preparation: Whole rat brains were homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in the same buffer.

-

Assay: Aliquots of the brain homogenate were incubated with the selective 5-HT3 receptor antagonist [3H]GR67330 (0.5 nM) and various concentrations of m-CPBG in a final volume of 1 ml. Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist.

-

Analysis: After incubation, the samples were filtered and the radioactivity retained on the filters was measured by liquid scintillation counting. The IC50 value was determined by non-linear regression analysis.

Isolated Rat Vagus Nerve Preparation (Kilpatrick et al., 1990)

-

Preparation: The cervical vagus nerve was dissected from male rats and mounted in a three-compartment bath for extracellular recording of depolarization.

-

Recording: The nerve was superfused with oxygenated Krebs solution. Depolarization was induced by the application of 5-HT or m-CPBG.

-

Analysis: The amplitude of the depolarization was measured and concentration-response curves were constructed to determine EC50 values and maximum responses.

Whole-Cell Voltage-Clamp in N1E-115 Cells (Sepúlveda et al., 1991)

-

Cell Culture: N1E-115 mouse neuroblastoma cells were cultured under standard conditions.

-

Electrophysiology: Whole-cell patch-clamp recordings were performed on single cells. The cells were voltage-clamped at a holding potential of -40 mV.

-

Drug Application: Agonists were applied to the cells via a rapid perfusion system.

-

Data Acquisition and Analysis: The resulting inward currents were recorded and analyzed to determine dose-response relationships, EC50 values, and Hill coefficients.

Experimental Workflow for Electrophysiological Characterization:

Caption: Workflow for the electrophysiological characterization of m-CPBG.

Mechanism of Action: 5-HT3 Receptor Signaling

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like m-CPBG, the receptor undergoes a conformational change that opens an integral ion pore, leading to the rapid influx of cations (primarily Na+ and Ca2+) and subsequent depolarization of the neuronal membrane.

Signaling Pathway of 5-HT3 Receptor Activation:

Caption: Simplified signaling pathway of 5-HT3 receptor activation by m-CPBG.

Conclusion: An Enduring Legacy

The discovery and characterization of this compound provided a crucial tool that has significantly advanced our understanding of the 5-HT3 receptor. Its high affinity and agonist activity have enabled detailed investigations into the receptor's structure, function, and pharmacology. Despite the subsequent development of numerous other 5-HT3 receptor ligands, m-CPBG remains a widely used and important compound in neuroscience and pharmacology research, a testament to the foundational work carried out by the scientists at Glaxo Group Research and the MRC Centre.

References

- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The agonist properties of this compound and 2-methyl-5-hydroxytryptamine on 5-HT3 receptors in N1E-115 neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The agonist properties of m‐chlor... preview & related info | Mendeley [mendeley.com]

Early Research on m-Chlorophenylbiguanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Chlorophenylbiguanide (m-CPBG) emerged in the early 1990s as a potent and selective agonist for the serotonin 5-HT3 receptor.[1][2][3] This technical guide provides an in-depth overview of the foundational research that characterized its pharmacological profile. The document details the seminal in vitro and in vivo experiments, summarizes key quantitative data, and outlines the experimental protocols employed during this period. Furthermore, it presents the signaling pathways and experimental workflows in standardized diagrams to facilitate a comprehensive understanding of the early scientific investigations into this compound.

Core Pharmacological Findings

Early research established m-CPBG as a high-affinity agonist at 5-HT3 receptors.[1] Its activity was demonstrated across a variety of experimental models, including radioligand binding assays, electrophysiological recordings from isolated nerves and cultured cells, and in vivo reflex assays.[1][4][5] In addition to its primary action at 5-HT3 receptors, some studies also indicated an interaction with α2-adrenoceptors.

Quantitative Pharmacological Data

The initial studies on m-CPBG yielded critical quantitative data that defined its potency and efficacy. These findings are summarized in the tables below for ease of comparison.

Table 1: In Vitro 5-HT3 Receptor Binding and Functional Assay Data

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| IC50 | 1.5 nM | Rat Brain | [3H]GR67330 Binding | [1] |

| EC50 | 0.05 µM | Rat Vagus Nerve | Depolarization | [1] |

| Maximum Response | ~50% of 5-HT | Rat Vagus Nerve | Depolarization | [1] |

| Agonist Type | Full Agonist | N1E-115 Cells | Whole-Cell Current | [4][5] |

| Hill Coefficient | 1.5 | N1E-115 Cells | Whole-Cell Current | [4][5] |

Table 2: In Vitro α2-Adrenoceptor Activity

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| Apparent pA2 | 5.35 | Mouse Brain Cortex | Noradrenaline Release Inhibition |

Table 3: In Vivo Activity

| Model | Effect | Species | Blockade | Reference |

| Bezold-Jarisch Reflex | Potent Evocation | Anesthetized Cat | Ondansetron (10 µg/kg i.v.) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the early research of m-CPBG are provided below.

Radioligand Binding Assay for 5-HT3 Receptors

This protocol is based on the methods described in the early 1990s for characterizing 5-HT3 receptor ligands.[6][7][8]

1. Membrane Preparation:

- Whole brains from male rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

- The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

- The resulting supernatant is then centrifuged at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

- The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

- The final pellet is resuspended in assay buffer, and the protein concentration is determined using a standard method such as the Bradford or BCA assay.

2. Binding Assay:

- The assay is conducted in a final volume of 250 µL in 96-well plates.

- Each well contains:

- 50 µL of [3H]GR67330 (a selective 5-HT3 antagonist radioligand) at a final concentration of approximately 0.3 nM.

- 50 µL of various concentrations of m-CPBG or vehicle (for total binding).

- 150 µL of the membrane preparation (50-120 µg of protein).

- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron).

- The plates are incubated for 60 minutes at 30°C with gentle agitation.

3. Filtration and Quantification:

- The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.

- The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

- The filters are dried, and the trapped radioactivity is quantified by liquid scintillation counting.

4. Data Analysis:

- Specific binding is calculated by subtracting non-specific binding from total binding.

- IC50 values are determined by non-linear regression analysis of the competition binding data.

Rat Isolated Vagus Nerve Depolarization Assay (Grease-Gap Technique)

This electrophysiological assay measures the depolarizing effect of 5-HT3 receptor agonists on the vagus nerve.[9]

1. Preparation:

- The cervical vagus nerve is dissected from a male rat and placed in a two-compartment recording chamber.

- One end of the nerve is placed in a compartment containing Krebs solution and the other in a compartment with isotonic KCl. The two compartments are separated by a petroleum jelly seal (the "grease-gap").

- The preparation is continuously superfused with oxygenated Krebs solution at a constant temperature (e.g., 31°C).

2. Recording:

- The potential difference between the two compartments is recorded using Ag/AgCl electrodes connected to a DC amplifier. This potential difference is proportional to the membrane potential of the nerve.

- The nerve is allowed to equilibrate until a stable baseline potential is achieved.

3. Drug Application:

- m-CPBG and other compounds are applied to the nerve by switching the superfusion solution to one containing the desired drug concentration.

- Concentration-response curves are generated by applying cumulative concentrations of the agonist.

4. Data Analysis:

- The magnitude of the depolarization is measured as the change in potential from the baseline.

- EC50 values and maximum responses are calculated from the concentration-response curves.

Whole-Cell Voltage-Clamp in N1E-115 Neuroblastoma Cells

This technique allows for the direct measurement of ion currents through 5-HT3 receptors in a cultured cell line.[2][10][11]

1. Cell Culture:

- N1E-115 mouse neuroblastoma cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and plated on glass coverslips for recording.

2. Electrophysiological Recording:

- The coverslip is placed in a recording chamber on the stage of an inverted microscope and superfused with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

- A glass micropipette with a resistance of 3-7 MΩ is filled with an internal solution (e.g., containing in mM: 140 KCl, 2 MgCl2, 1 CaCl2, 11 EGTA, 10 HEPES, 2 ATP, 0.2 GTP, pH 7.2) and brought into contact with a cell.

- A high-resistance seal ("giga-seal") is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

- The cell is voltage-clamped at a holding potential of -60 mV.

3. Drug Application:

- m-CPBG is applied to the cell using a rapid perfusion system to elicit an inward current.

4. Data Analysis:

- The peak amplitude of the inward current is measured at different concentrations of m-CPBG to construct a concentration-response curve.

- The Hill coefficient is determined from the slope of the concentration-response curve.

Synthesis and Characterization

Synthesis of this compound Hydrochloride

The synthesis of arylbiguanides was established in the mid-20th century. A general and practical method involves the reaction of an anilinium chloride with dicyandiamide in water.[1][4][12][13][14]

General Procedure:

-

m-Chloroaniline is dissolved in hydrochloric acid to form the anilinium chloride salt.

-

An equimolar amount of dicyandiamide is added to the aqueous solution of m-chloroanilinium chloride.

-

The mixture is heated to reflux for several hours.

-

Upon cooling, the this compound hydrochloride product crystallizes out of the solution.

-

The product can be purified by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

While early publications often lack detailed analytical data, the characterization of synthesized m-CPBG would have typically involved standard techniques of the time.[15][16]

-

High-Performance Liquid Chromatography (HPLC): To assess purity, typically using a C18 reverse-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium hydroxide in water) and an organic solvent (e.g., methanol).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would be used to confirm the structure by identifying the characteristic chemical shifts and coupling patterns of the aromatic and biguanide protons.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and confirm the empirical formula.

Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways affected by m-CPBG.

Experimental Workflows

The logical flow of the key early experiments is depicted below.

Conclusion

The early research on this compound firmly established its role as a potent and selective 5-HT3 receptor agonist. The quantitative data from binding and functional assays, coupled with in vivo observations, provided a solid foundation for its use as a pharmacological tool to probe the function of 5-HT3 receptors. The experimental protocols outlined in this guide reflect the standard methodologies of the period and offer insight into the rigorous characterization that led to our initial understanding of this compound.

References

- 1. scispace.com [scispace.com]

- 2. Single 5-HT3 receptor-gated ion channel events resolved in N1E-115 mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Assessment of the Bezold-Jarisch reflex in experimental myocardial infarction] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mediation by 5-HT3 receptors of an excitatory effect of 5-HT on dorsal vagal preganglionic neurones in anaesthetized rats: an ionophoretic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. A component of 5-HT-evoked depolarization of the rat isolated vagus nerve is mediated by a putative 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Allosteric potentiation of the 5-HT3 receptor-mediated ion current in N1E-115 neuroblastoma cells by 5-hydroxyindole and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A practical guide to arylbiguanides Synthesis and structural characterization [ouci.dntb.gov.ua]

- 15. lgcstandards.com [lgcstandards.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of m-Chlorophenylbiguanide

This technical guide provides a comprehensive overview of the synthesis of m-Chlorophenylbiguanide (m-CPBG), a significant compound in pharmacological research. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate a thorough understanding of the synthetic process.

Introduction

This compound, also known as 1-(3-chlorophenyl)biguanide, is a potent and selective agonist of the 5-HT₃ receptor. Its hydrochloride salt is a valuable tool in neuroscience research to study the physiological roles of this receptor. The synthesis of m-CPBG is primarily achieved through the condensation of 3-chloroaniline with dicyandiamide. This guide will detail the most common and effective pathway for its preparation.

Synthesis Pathway

The principal synthetic route to this compound involves a two-step, one-pot reaction. The first step is the nucleophilic addition of 3-chloroaniline to one of the nitrile groups of dicyandiamide (N-cyanoguanidine). The resulting intermediate is then cyclized in the presence of hydrochloric acid to form the biguanide structure. The final product is typically isolated as its hydrochloride salt.

An In-Depth Technical Guide to the Chemical and Biological Properties of m-Chlorophenylbiguanide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of m-Chlorophenylbiguanide hydrochloride (m-CPBG). The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its primary mechanism of action.

Chemical and Physical Properties

This compound hydrochloride is a synthetic compound recognized for its potent and selective agonist activity at the 5-HT3 receptor. Its fundamental chemical and physical characteristics are summarized below.

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-chlorophenyl)biguanide hydrochloride | N/A |

| Synonyms | m-CPBG, meta-Chlorophenylbiguanide | N/A |

| CAS Number | 2113-05-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀ClN₅·HCl | [1][2][3] |

| Molecular Weight | 248.11 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 190-194 °C | N/A |

| Purity | ≥98% (by HPLC) | [1][3] |

| Storage | Desiccate at room temperature. For long-term storage, -20°C is recommended. The compound is hygroscopic. | [1][4] |

Table 2: Solubility of this compound Hydrochloride

| Solvent | Solubility | Reference(s) |

| Water | Soluble to 100 mM | [1][3] |

| DMSO | 20 mg/mL | N/A |

| DMF | 30 mg/mL | N/A |

| Ethanol | 5 mg/mL | N/A |

| PBS (pH 7.2) | 5 mg/mL | N/A |

Biological Activity

m-CPBG is a prototypical potent and selective 5-HT3 receptor agonist. The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like m-CPBG leads to the rapid influx of cations, resulting in neuronal depolarization.

Table 3: Pharmacological Data for this compound Hydrochloride

| Parameter | Value | Experimental System | Reference(s) |

| IC₅₀ (Binding Affinity) | 1.5 nM | [³H]GR67330 binding to 5-HT3 receptors in rat cortical homogenates | [1] |

| Kᵢ (Binding Affinity) | 14.2 nM | Displacement of [³H]GR65630 in NG108-15 cells | [5] |

| EC₅₀ (Functional Potency) | 0.05 µM | Depolarization of the rat vagus nerve | [1] |

| EC₅₀ (Functional Potency) | 3.1 µM | Whole-cell voltage-clamp in NG108-15 cells (partial agonist) | [5] |

Signaling Pathway and Mechanism of Action

The primary mechanism of action of this compound hydrochloride is the activation of the 5-HT3 receptor. This receptor is a pentameric ligand-gated ion channel permeable to Na⁺, K⁺, and Ca²⁺ ions. Upon binding of m-CPBG, the channel opens, leading to a rapid influx of cations and subsequent depolarization of the neuronal membrane. This can trigger various downstream cellular responses.

Caption: Mechanism of action of this compound hydrochloride.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound hydrochloride.

Synthesis of this compound Hydrochloride

A general method for the synthesis of arylbiguanide hydrochlorides involves the reaction of the corresponding aniline hydrochloride with dicyandiamide.

Caption: General workflow for the synthesis of m-CPBG.

Protocol:

-

To a solution of dicyandiamide in a suitable solvent (e.g., toluene), add 1.1 molar equivalents of 3-chloroaniline.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add a solution of hydrochloric acid in water dropwise.

-

Stir the mixture at reflux for several hours.

-

After cooling, neutralize the mixture with a dilute solution of a base such as ammonium hydroxide.

-

Remove the solvent under reduced pressure.

-

Wash the resulting residue with water.

-

Recrystallize the crude solid product from ethanol to yield pure this compound hydrochloride.

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus. A sharp melting range of 1-2°C is indicative of a pure compound.

Protocol:

-

Finely powder a small amount of dry this compound hydrochloride.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting point.

-

Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2°C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

-

Add an excess amount of this compound hydrochloride to a vial containing a known volume of water or a specific buffer solution.

-

Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

The determined concentration represents the equilibrium solubility.

Purity Determination by Reverse-Phase HPLC

Protocol:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile). The ratio can be optimized (e.g., 30:70 v/v buffer:acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 270 nm).

-

Injection Volume: 20 µL.

-

Procedure: Dissolve a known amount of this compound hydrochloride in the mobile phase to prepare a standard solution. Inject the solution into the HPLC system and record the chromatogram. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

5-HT3 Receptor Binding Assay

This protocol is adapted from Kilpatrick et al. (1990) for determining the binding affinity of m-CPBG to 5-HT3 receptors.

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize rat cortical tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

-

Assay: In a microtiter plate, incubate the membrane preparation with a fixed concentration of the 5-HT3 receptor-selective radioligand (e.g., [³H]GR67330) and varying concentrations of this compound hydrochloride.

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a time sufficient to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of m-CPBG. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) by non-linear regression analysis.

Electrophysiological Recording on Isolated Rat Vagus Nerve

This protocol, based on the work of Kilpatrick et al. (1990), assesses the functional activity of m-CPBG.

Protocol:

-

Dissection: Isolate the vagus nerve from a rat and mount it in a recording chamber.

-

Perfusion: Continuously perfuse the nerve with oxygenated physiological saline solution.

-

Recording: Record the extracellular nerve activity using suction electrodes.

-

Drug Application: Apply increasing concentrations of this compound hydrochloride to the perfusion solution.

-

Measurement: Measure the change in the depolarization of the nerve in response to each concentration of the compound.

-

Data Analysis: Construct a concentration-response curve and calculate the EC₅₀ value (the concentration that produces 50% of the maximal response).

Conclusion

This compound hydrochloride is a well-characterized, potent, and selective 5-HT3 receptor agonist. Its defined chemical properties and robust pharmacological profile make it an invaluable tool for research into the function of 5-HT3 receptors in both the central and peripheral nervous systems. The detailed protocols provided in this guide offer a foundation for the consistent and reliable investigation of this compound and its biological effects.

References

An In-Depth Technical Guide to the Mechanism of Action of m-Chlorophenylbiguanide on the 5-HT3 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

m-Chlorophenylbiguanide (m-CPBG) is a potent and selective agonist of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel crucial for fast synaptic transmission in the central and peripheral nervous systems. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the action of m-CPBG on the 5-HT3 receptor. It details the binding characteristics, functional consequences of receptor activation, and the downstream signaling pathways modulated by this compound. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating m-CPBG-receptor interactions, and employs visualizations to illustrate complex biological processes, serving as a critical resource for researchers in pharmacology and drug development.

Introduction to the 5-HT3 Receptor

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels, which also includes nicotinic acetylcholine, GABA-A, and glycine receptors.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is an ionotropic receptor.[1] Structurally, it is a pentameric assembly of subunits surrounding a central ion-conducting pore.[1] Functional receptors can be homopentamers of the 5-HT3A subunit or heteropentamers composed of 5-HT3A and 5-HT3B subunits (5-HT3AB).[1][2] The binding of an agonist, such as serotonin or m-CPBG, triggers a conformational change that opens the channel, allowing the rapid influx of cations (primarily Na⁺, K⁺, and Ca²⁺), leading to neuronal depolarization and excitation.[1]

This compound (m-CPBG): A Potent 5-HT3 Receptor Agonist

m-CPBG is widely recognized as a potent and selective agonist for the 5-HT3 receptor.[3] Its interaction with the receptor has been extensively characterized, revealing its high-affinity binding and robust activation of the ion channel.

Binding Affinity and Potency

The affinity of m-CPBG for the 5-HT3 receptor has been quantified through radioligand binding assays and its potency determined by functional assays such as electrophysiology.

Table 1: Binding Affinity and Functional Potency of m-CPBG at 5-HT3 Receptors

| Parameter | Receptor Subtype | Value | Method | Reference |

| IC50 | 5-HT3 | 1.5 nM | Radioligand Binding ([³H]GR67330) | [3] |

| EC50 | 5-HT3A | 3.8 µM | Electrophysiology (Whole-cell) | [2] |

| EC50 | 5-HT3AB | 2.8 µM | Electrophysiology (Whole-cell) | [2] |

| EC50 | Rat Vagus Nerve | 0.05 µM | Depolarization Assay | [3] |

| EC50 | S204C Mutant | 1.4 µM | Electrophysiology (TEVC) | [4] |

| EC50 | Wild-Type | 1.1 µM | Electrophysiology (TEVC) | [4] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; TEVC: Two-electrode voltage clamp.

Efficacy of m-CPBG

m-CPBG acts as a high-efficacy partial to full agonist at 5-HT3 receptors, depending on the specific receptor subunit composition and the experimental system. In N1E-115 neuroblastoma cells, it behaves as a full agonist. In other systems, it has been described as a potent partial agonist. For instance, on the rat vagus nerve, m-CPBG induced a maximum depolarization that was approximately half that of serotonin.[3] In HEK293 cells expressing the S204C mutant 5-HT3A receptor, m-CPBG elicited 89% of the maximal current induced by serotonin, indicating it is a near-full agonist in this system.[4]

Mechanism of Action: From Binding to Channel Gating

The binding of m-CPBG to the 5-HT3 receptor initiates a series of conformational changes that culminate in the opening of the ion channel.

The Orthosteric Binding Site

The agonist binding site on the 5-HT3 receptor is located at the interface between two adjacent subunits in the extracellular domain. This "aromatic cage" is formed by conserved residues from different loops (A-F) of the principal and complementary subunits. While sharing the same general binding pocket as serotonin, the specific interactions of m-CPBG differ. Notably, while serotonin forms a cation-π interaction with W178 in loop B, m-CPBG does not.[2] However, E124 in loop A is crucial for the initiation of channel gating by m-CPBG.[2]

Allosteric Modulation at Heteromeric 5-HT3AB Receptors

A key aspect of m-CPBG's mechanism is its ability to act as an allosteric modulator at heteromeric 5-HT3AB receptors.[2][5] Unlike serotonin, which primarily binds to the A-A subunit interface, m-CPBG can bind to and activate the receptor at all five subunit interfaces (A-A, A-B, and B-A).[2] This allows m-CPBG to allosterically modulate the activity of serotonin. When co-applied with serotonin to 5-HT3AB receptors with a mutated A-A interface, m-CPBG can further increase the channel's open probability, demonstrating its positive allosteric modulatory effect.[2]

Ion Channel Gating and Desensitization

Upon binding, m-CPBG induces a twisting motion in the extracellular domain, which is coupled to the transmembrane helices (particularly M2) that line the ion pore.[6][7] This movement opens a hydrophobic gate, allowing for the influx of cations and subsequent depolarization of the cell membrane.[6] Following activation, the 5-HT3 receptor undergoes desensitization, a process where the channel closes despite the continued presence of the agonist.

Downstream Signaling Pathways

The primary signaling event following 5-HT3 receptor activation is the rapid influx of cations. The subsequent increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events.

As depicted in Figure 1, the influx of Ca²⁺ through the 5-HT3 receptor can activate Calcium/calmodulin-dependent protein kinase II (CaMKII).[8] This, in turn, can lead to the activation of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway, which has been implicated in downstream physiological effects such as emesis.[8]

Experimental Protocols

The characterization of m-CPBG's action on the 5-HT3 receptor relies on several key experimental techniques.

Radioligand Binding Assay

This technique is used to determine the binding affinity of m-CPBG for the 5-HT3 receptor.

Protocol Outline:

-

Membrane Preparation:

-

Competitive Binding Assay:

-

Incubate the isolated membranes with a fixed concentration of a high-affinity 5-HT3 receptor radioligand (e.g., [³H]GR65630 or [³H]GR67330) and varying concentrations of unlabeled m-CPBG.[3][11]

-

Allow the binding to reach equilibrium.

-

Rapidly separate the bound and free radioligand by filtration through glass fiber filters.[9]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value of m-CPBG by analyzing the displacement of the radioligand.

-

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in response to m-CPBG application.

Protocol Outline:

-

Cell Preparation:

-

Use cells expressing 5-HT3 receptors, either from a cell line or primary culture, plated on coverslips.[12]

-

-

Recording Setup:

-

Place the coverslip in a recording chamber on an inverted microscope and perfuse with an external physiological solution.

-

Use a glass micropipette filled with an internal solution to form a high-resistance (giga-ohm) seal with the cell membrane.[13]

-

-

Whole-Cell Configuration:

-

Data Acquisition:

-

Apply varying concentrations of m-CPBG to the cell via the perfusion system.

-

Record the resulting inward current, which is a direct measure of the number of open 5-HT3 receptor channels.

-

Construct a dose-response curve to determine the EC50 of m-CPBG.

-

Conclusion

This compound is a valuable pharmacological tool for probing the function of the 5-HT3 receptor. Its mechanism of action involves high-affinity binding to the orthosteric site, leading to efficient ion channel gating and neuronal depolarization. Furthermore, its ability to act as an allosteric modulator at heteromeric 5-HT3AB receptors highlights the complexity of its interaction with different receptor subtypes. The downstream signaling cascades initiated by m-CPBG-induced calcium influx are an active area of research, with implications for understanding the physiological and pathophysiological roles of 5-HT3 receptors. The experimental protocols detailed herein provide a robust framework for the continued investigation of m-CPBG and the development of novel ligands targeting the 5-HT3 receptor for therapeutic applications.

References

- 1. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 2. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mapping the molecular motions of 5-HT3 serotonin-gated channel by Voltage-Clamp Fluorometry [elifesciences.org]

- 5. Allosteric Modulators of Serotonin Receptors: A Medicinal Chemistry Survey [mdpi.com]

- 6. A Gating Mechanism of the Serotonin 5-HT3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The transmembrane domain of the 5-HT3 receptor: its role in selectivity and gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. homepages.gac.edu [homepages.gac.edu]

The Structure-Activity Relationship of m-Chlorophenylbiguanide: A Technical Guide for Drug Development Professionals

An in-depth exploration of the key structural determinants for 5-HT3 receptor agonism, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

m-Chlorophenylbiguanide (m-CPBG) is a potent and selective agonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel extensively involved in neurotransmission.[1] Its utility as a pharmacological tool has been instrumental in characterizing the function and structure of the 5-HT3 receptor. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of m-CPBG, intended for researchers, scientists, and drug development professionals. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of the molecular interactions governing the activity of m-CPBG and its analogs, thereby informing the rational design of novel therapeutic agents targeting the 5-HT3 receptor.

Core Structure-Activity Relationship of Phenylbiguanides

The pharmacological activity of phenylbiguanide derivatives at the 5-HT3 receptor is intricately linked to the nature and position of substituents on the phenyl ring, as well as the integrity of the biguanide moiety. The following sections delineate the key SAR findings for this class of compounds.

Phenyl Ring Substitution

The substitution pattern on the phenyl ring is a critical determinant of both binding affinity and functional potency at the 5-HT3 receptor. Generally, electron-withdrawing groups and specific substitution patterns enhance activity.

-

Position of Substitution: The position of substituents on the phenyl ring significantly influences activity. For halogen substituents, the meta-position (position 3) is often optimal for high affinity.

-

Nature of Substituent: Halogenation, particularly chlorination, is highly favorable for potent 5-HT3 receptor agonism. Dichloro- and trichloro-substituted analogs of phenylbiguanide (PBG) exhibit substantially higher affinity and potency compared to the unsubstituted parent compound.[2] For instance, 2,3,5-trichloro-PBG is the most potent 5-HT3 agonist described in a comprehensive study, being approximately 30-fold more potent than m-CPBG.[2]

-

Electron-Withdrawing Properties: A quantitative structure-activity relationship (QSAR) study of arylguanidines and arylbiguanides revealed that the affinity for the 5-HT3 receptor is generally related to the electron-withdrawing nature of the substituent at the 3-position and the lipophilicity of the substituent at the 4-position.[3]

The Biguanide Moiety

The biguanide functional group is essential for the agonist activity of this class of compounds. It is understood to interact with key residues within the 5-HT3 receptor binding pocket. While the biguanide itself is crucial, modifications to this part of the molecule have been less systematically explored in the public literature compared to phenyl ring substitutions.

Conformational Aspects

The three-dimensional conformation of phenylbiguanide derivatives plays a role in their interaction with the 5-HT3 receptor. Studies on conformationally-restricted analogs suggest that a specific spatial arrangement of the aromatic ring and the biguanide group is necessary for optimal binding and activation.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data for m-CPBG and a series of its analogs, providing a clear comparison of their binding affinities and functional potencies at the 5-HT3 receptor.

Table 1: 5-HT3 Receptor Binding Affinities and Functional Potencies of Phenylbiguanide Analogs [2]

| Compound | Substituent(s) | Ki (nM) | EC50 (nM) |

| Phenylbiguanide (PBG) | Unsubstituted | 3400 | 22000 |

| This compound (m-CPBG) | 3-Cl | 4.4 | 270 |

| o-Chlorophenylbiguanide | 2-Cl | 40 | 1100 |

| p-Chlorophenylbiguanide | 4-Cl | 40 | 1100 |

| 2,3-Dichlorophenylbiguanide | 2,3-diCl | 0.8 | 30 |

| 2,5-Dichlorophenylbiguanide | 2,5-diCl | 0.8 | 30 |

| 3,4-Dichlorophenylbiguanide | 3,4-diCl | 4.4 | 300 |

| 3,5-Dichlorophenylbiguanide | 3,5-diCl | 0.8 | 30 |

| 2,3,5-Trichlorophenylbiguanide | 2,3,5-triCl | 0.44 | 27 |

| 3-Trifluoromethylphenylbiguanide | 3-CF3 | 1000 | >10000 |

| 4-Nitrophenylbiguanide | 4-NO2 | 2000 | >10000 |

| 4-Ethoxyphenylbiguanide | 4-OEt | 3000 | >10000 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of m-CPBG and its analogs.

Radioligand Binding Assay for 5-HT3 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for the 5-HT3 receptor.

Materials:

-

Cell membranes from cells expressing 5-HT3 receptors (e.g., N1E-115 neuroblastoma cells)

-

Radioligand: [3H]BRL 43694 (a selective 5-HT3 antagonist)

-

Binding buffer: 50 mM HEPES, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Test compounds (e.g., m-CPBG and its analogs) at various concentrations

-

Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM ondansetron)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation counter and scintillation fluid

Procedure:

-

Prepare serial dilutions of the test compounds in the binding buffer.

-

In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of binding buffer, 50 µL of [3H]BRL 43694 (at a final concentration close to its Kd), and 100 µL of cell membrane suspension.

-

Non-specific Binding (NSB): 50 µL of the non-specific binding control, 50 µL of [3H]BRL 43694, and 100 µL of cell membrane suspension.

-

Competitive Binding: 50 µL of each concentration of the test compound, 50 µL of [3H]BRL 43694, and 100 µL of cell membrane suspension.

-

-

Incubate the plate at room temperature for 60 minutes.

-

Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the dried filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC50 of the test compound from the competitive binding curve and then calculate the Ki using the Cheng-Prusoff equation.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol outlines the whole-cell patch-clamp method to determine the functional potency (EC50) of m-CPBG and its analogs as 5-HT3 receptor agonists.

Materials:

-

N1E-115 neuroblastoma cells

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 glucose; pH 7.4

-

Internal (pipette) solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA; pH 7.2

-

m-CPBG and its analogs at various concentrations

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass pipettes (3-5 MΩ resistance)

Procedure:

-

Culture N1E-115 cells on glass coverslips.

-

Place a coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

-

Establish a whole-cell patch-clamp configuration on a single cell.

-

Clamp the cell at a holding potential of -65 mV.

-

Apply the test compounds at increasing concentrations to the cell using a rapid perfusion system.

-

Record the peak inward current elicited by each concentration of the agonist.

-

Data Analysis: Plot the peak current as a function of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[2]

In Vivo Bezold-Jarisch Reflex in Anesthetized Rats

This protocol describes the induction of the Bezold-Jarisch reflex to assess the in vivo functional activity of 5-HT3 receptor agonists.

Materials:

-

Male Wistar rats (250-300 g)

-

Anesthetic (e.g., urethane)

-

m-CPBG or other test agonists

-

Saline (0.9% NaCl)

-

Catheters for intravenous injection and blood pressure measurement

-

Blood pressure transducer and recording system

Procedure:

-

Anesthetize the rat and insert catheters into the jugular vein (for drug administration) and the carotid artery (for blood pressure and heart rate monitoring).

-

Allow the animal to stabilize for a period of at least 30 minutes, recording baseline mean arterial pressure (MAP) and heart rate (HR).

-

Administer a bolus intravenous injection of the test agonist (e.g., phenylbiguanide at 5 µg/kg) or saline as a control.[4][5]

-

Record the immediate changes in MAP and HR. The Bezold-Jarisch reflex is characterized by a transient fall in both blood pressure and heart rate.[4][5][6]

-

Data Analysis: Quantify the maximal decrease in MAP and HR from the baseline following the administration of the agonist.

Synthesis of this compound Hydrochloride

This is a general procedure for the synthesis of arylbiguanides.

Materials:

-

3-Chloroaniline

-

Dicyandiamide (cyanoguanidine)

-

Toluene

-

Hydrochloric acid (HCl)

-

Ammonium hydroxide (NH4OH)

-

Ethanol

Procedure:

-

To a solution of dicyandiamide in toluene, add 1.1 molar equivalents of 3-chloroaniline.

-

Stir the reaction mixture at room temperature for 15 minutes.

-

Add a 50:50 mixture of diluted HCl in water dropwise.

-

Stir the mixture at reflux for 3 to 16 hours.

-

After cooling, neutralize the obtained residue with a dilute solution of NH4OH.

-

Remove the solvent under vacuum.

-

Wash the residue with water.

-

Recrystallize the crude solid product from ethanol to afford 1-(3-chlorophenyl)biguanide hydrochloride.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the 5-HT3 receptor signaling pathway and a typical experimental workflow for SAR studies.

Caption: 5-HT3 Receptor Signaling Pathway upon m-CPBG Binding.

Caption: A typical workflow for SAR studies of m-CPBG analogs.

Conclusion

The structure-activity relationship of this compound and its analogs at the 5-HT3 receptor is well-defined, with the substitution pattern on the phenyl ring being a key determinant of activity. The comprehensive quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers engaged in the design and development of novel 5-HT3 receptor modulators. The insights gleaned from the SAR of this chemical series continue to be valuable for the development of new therapeutic agents for a range of disorders, including chemotherapy-induced emesis and irritable bowel syndrome. Future work may focus on further exploring modifications to the biguanide moiety and the development of ligands with tailored selectivity profiles.

References

- 1. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biguanide derivatives: agonist pharmacology at 5-hydroxytryptamine type 3 receptors in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arylguanidine and arylbiguanide binding at 5-HT3 serotonin receptors: a QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats [frontiersin.org]

- 5. The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medullary pathway of the Bezold-Jarisch reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Off-Target Binding Profile of m-Chlorophenylbiguanide (m-CPBG)

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-Chlorophenylbiguanide (m-CPBG) is a well-characterized and potent agonist of the serotonin 5-HT3 receptor.[1][2][3] Its high affinity for this ligand-gated ion channel has made it a valuable tool for studying the physiological and pathological roles of the 5-HT3 receptor. However, like many small molecule ligands, m-CPBG is not entirely selective and exhibits off-target binding that can lead to complex pharmacological effects. Understanding this off-target profile is critical for the accurate interpretation of experimental results and for the safety assessment of any potential therapeutic applications of related compounds.

This technical guide provides a comprehensive overview of the known off-target binding profile of m-CPBG. It summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Data Presentation: Quantitative Off-Target Binding and Functional Activity

The known binding affinities and functional activities of m-CPBG at its primary target and key off-targets are summarized in the tables below.

Table 1: Binding Affinity of m-CPBG at Serotonergic and Off-Target Receptors

| Target | Radioligand | Tissue/System | Parameter | Value | Reference |

| 5-HT3 Receptor | [3H]GR67330 | Rat Cortical Homogenates | IC50 | 1.5 nM | [3] |

| 5-HT3A Receptor (human) | - | Xenopus Oocytes | EC50 | 13-fold higher than rat | [4] |

| 5-HT3A Receptor (rat) | - | Xenopus Oocytes | EC50 | - | [4] |

| Dopamine Transporter (DAT) - High Affinity | [3H]GBR-12935 | Rat Caudate Putamen Synaptosomes | IC50 | 0.4 µM | |

| Dopamine Transporter (DAT) - Low Affinity | [3H]GBR-12935 | Rat Caudate Putamen Synaptosomes | IC50 | 34.8 µM | |

| Dopamine Transporter (DAT) - High Affinity | [3H]GBR-12935 | Rat Nucleus Accumbens Synaptosomes | IC50 | 2.0 µM | |

| Dopamine Transporter (DAT) - Low Affinity | [3H]GBR-12935 | Rat Nucleus Accumbens Synaptosomes | IC50 | 52.7 µM |

Table 2: Functional Activity of m-CPBG at Serotonergic and Off-Target Receptors

| Target | Assay | Tissue/System | Parameter | Value | Reference |

| 5-HT3 Receptor | Rat Vagus Nerve Depolarization | Rat Vagus Nerve | EC50 | 0.05 µM | [3] |

| α2-Adrenoceptor | Noradrenaline Release (Antagonism) | Mouse Brain Cortex Slices | pA2 | 5.35 | [5] |

| Dopamine Transporter (DAT) | [3H]Dopamine Uptake Inhibition | Rat Caudate Putamen Synaptosomes | IC50 | 5.1 µM | |

| Dopamine Transporter (DAT) | [3H]Dopamine Uptake Inhibition | Rat Nucleus Accumbens Synaptosomes | IC50 | 6.5 µM |

Key Off-Target Interactions

Adrenergic System

A significant off-target activity of m-CPBG is its interaction with the adrenergic system. Specifically, it has been demonstrated to act as an antagonist at presynaptic α2-adrenoceptors. This action facilitates the release of noradrenaline from nerve terminals.[5] The apparent pA2 value of 5.35 indicates a moderate antagonist potency at this receptor.

Dopaminergic System

m-CPBG also interacts with the dopamine transporter (DAT). It inhibits the binding of the selective DAT ligand [3H]GBR-12935 in a biphasic manner, suggesting the presence of high and low-affinity binding sites. Furthermore, m-CPBG inhibits the uptake of [3H]dopamine into synaptosomes, with IC50 values in the low micromolar range. This inhibition of dopamine reuptake can lead to an increase in extracellular dopamine concentrations, which may contribute to some of the observed in vivo effects of m-CPBG.

Experimental Protocols

Radioligand Binding Assay for 5-HT3 Receptor Affinity

This protocol is adapted from the methodology used to determine the binding affinity of m-CPBG for the 5-HT3 receptor.

1. Membrane Preparation:

-

Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspension in fresh buffer and repeat the centrifugation step.

-

Resuspend the final membrane pellet in assay buffer to a protein concentration of approximately 0.5 mg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 250 µL in 96-well plates.

-

To each well, add:

-

50 µL of assay buffer (for total binding) or a high concentration of a competing ligand like ondansetron (10 µM, for non-specific binding).

-

50 µL of various concentrations of m-CPBG.

-

50 µL of [3H]GR67330 (a selective 5-HT3 antagonist radioligand) at a concentration close to its Kd.

-

100 µL of the membrane preparation.

-

-

Incubate the plates for 60 minutes at 25°C.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the m-CPBG concentration.

-

Determine the IC50 value (the concentration of m-CPBG that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay for α2-Adrenoceptor Antagonism (Noradrenaline Release)

This protocol is based on the superfusion method used to demonstrate the antagonist effect of m-CPBG on noradrenaline release.

1. Brain Slice Preparation:

-

Prepare 300 µm thick cortical slices from mouse brain using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF).

-

Allow the slices to recover in oxygenated aCSF at room temperature for at least 60 minutes.

2. Superfusion and Stimulation:

-

Transfer individual slices to a superfusion chamber and perfuse with oxygenated aCSF at a constant flow rate (e.g., 1 mL/min).

-

Pre-incubate the slices with [3H]-noradrenaline to label the noradrenergic nerve terminals.

-

After a washout period, collect superfusate fractions.

-

Evoke neurotransmitter release by electrical field stimulation (e.g., 3 Hz for 2 minutes).

-

Apply m-CPBG at various concentrations to the superfusion medium.

-

To determine the antagonist effect, construct a concentration-response curve for the inhibitory effect of unlabeled noradrenaline on evoked tritium overflow in the absence and presence of a fixed concentration of m-CPBG.

3. Data Analysis (Schild Analysis):

-

Measure the amount of tritium in each fraction by liquid scintillation counting to quantify noradrenaline release.

-

Calculate the concentration ratio (CR) for noradrenaline in the presence of m-CPBG.

-

Construct a Schild plot by plotting log(CR-1) against the log concentration of m-CPBG.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.

Mandatory Visualizations

Caption: Signaling pathway of the 5-HT3 receptor activated by m-CPBG.

Caption: General experimental workflow for assessing off-target binding.

Caption: Antagonistic effect of m-CPBG on α2-adrenoceptor signaling.

Conclusion

While this compound is a potent and valuable agonist for studying the 5-HT3 receptor, its off-target activities, particularly at the α2-adrenoceptor and the dopamine transporter, must be considered when interpreting experimental data. The antagonist effect at α2-adrenoceptors can lead to increased noradrenergic tone, while the inhibition of the dopamine transporter can elevate extracellular dopamine levels. These off-target effects may confound the interpretation of studies aimed at elucidating the specific roles of the 5-HT3 receptor in complex physiological processes. Researchers utilizing m-CPBG should be aware of these interactions and, where possible, employ control experiments with selective antagonists for the identified off-targets to dissect the true contribution of 5-HT3 receptor activation to the observed effects. This guide provides a foundational understanding of the known off-target profile of m-CPBG, serving as a critical resource for its informed use in research and drug development.

References

An In-depth Technical Guide to the Physicochemical Characteristics of m-Chlorophenylbiguanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of m-Chlorophenylbiguanide (m-CPBG), a potent and selective 5-HT3 receptor agonist. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its chemical and physical properties. This guide includes quantitative data presented in a structured format, detailed experimental methodologies for key physicochemical assays, and a visualization of its primary signaling pathway. This compound, particularly as its hydrochloride salt, is a critical tool in pharmacological research, and a thorough understanding of its properties is essential for its effective application.

Physicochemical Properties

This compound hydrochloride is a white to pale cream crystalline powder.[1] A summary of its key physicochemical properties is presented in Table 1. These parameters are crucial for understanding the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | Value | Source(s) |

| Chemical Name | 1-(3-Chlorophenyl)biguanide hydrochloride | |

| Synonyms | meta-Chlorophenylbiguanide, m-CPBG | [2][3] |

| Molecular Formula | C₈H₁₀ClN₅ (base) | [4] |

| C₈H₁₁Cl₂N₅ or C₈H₁₀ClN₅・HCl (hydrochloride) | [2][5][6] | |

| Molecular Weight | 211.65 g/mol (base) | [4] |

| 248.11 g/mol (hydrochloride) | [5][6] | |

| Melting Point | 190-194 °C | [7] |

| Boiling Point | 434.1 °C at 760 mmHg (Predicted) | [7] |

| pKa | Biguanides are strong bases, with a pKa1 of approximately 11.5 and a pKa2 of around 3.0. The first protonation primarily occurs on the N4 nitrogen.[8] Specific pKa values for this compound are not readily available in the literature. | [8][9] |

| Solubility | Water: Soluble to 100 mM[5]; < 20 mg/mL (80.61 mM) with sonication recommended[6] | [5][6] |

| DMSO: 20 mg/mL[2]; 60 mg/mL (241.83 mM) with sonication recommended[6] | [2][6] | |

| DMF: 30 mg/mL | [2] | |

| Ethanol: 5 mg/mL | [2] | |

| PBS (pH 7.2): 5 mg/mL | [2] | |

| LogP (Octanol-Water Partition Coefficient) | 0.5 (Computed by XLogP3) | [4] |

| 3.33540 | [7] |

Note: The conflicting LogP values highlight the variability between different prediction algorithms and the importance of experimental determination.

Experimental Protocols

The following sections describe generalized experimental methodologies that can be employed to determine the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of finely powdered this compound hydrochloride is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[10]

-

Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used. The capillary tube is inserted into the heating block.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.[11]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.[11][12] For pure compounds, this range is typically narrow (0.5-1 °C).[11]

Solubility Determination

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method

This method determines the equilibrium solubility of a compound.

-

Sample Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent (e.g., water, PBS pH 7.4) in a sealed container.[13]

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation and/or filtration through a non-adsorptive filter.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14] A calibration curve prepared with known concentrations of the compound is used for quantification.

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at a given pH.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a co-solvent mixture (e.g., methanol-water) for compounds with limited aqueous solubility.[15]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection point(s) of this curve. For polybasic compounds like biguanides, multiple pKa values may be observed.[9]

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology: Shake-Flask Method

-

Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a sealed container.

-

Equilibration: The mixture is agitated for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The octanol and aqueous layers are separated by centrifugation.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[16]

Mechanism of Action and Signaling Pathway

This compound is a prototypical potent and selective 5-HT3 receptor agonist.[5] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like m-CPBG leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ ions and the efflux of K⁺ ions.[17][18] This influx of positive ions causes rapid depolarization of the neuronal membrane, leading to an excitatory response.[17]

The downstream signaling cascade following 5-HT3 receptor activation can involve calcium-dependent pathways. The increase in intracellular calcium can activate various second messenger systems, including Calmodulin (CaM) and Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the activation of the ERK1/2 signaling pathway.[19]

Below is a diagram illustrating the signaling pathway initiated by the binding of this compound to the 5-HT3 receptor.

Caption: Signaling pathway of this compound via the 5-HT3 receptor.

Conclusion

This technical guide has summarized the core physicochemical characteristics of this compound, a key pharmacological tool for studying the 5-HT3 receptor. The provided data on its molecular properties, solubility, and lipophilicity, alongside standardized experimental protocols, offer a valuable resource for researchers. The visualization of its primary signaling pathway further elucidates its mechanism of action. A comprehensive understanding of these fundamental properties is paramount for the design and interpretation of experiments in pharmacology and drug development.

References

- 1. 1-(4-Chlorophenyl)biguanide hydrochloride, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Chlorophenylbiguanide - Wikipedia [en.wikipedia.org]

- 4. N-(3-Chlorophenyl)imidodicarbonimidic diamide | C8H10ClN5 | CID 1354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound hydrochloride | 5-HT3 Receptor Agonists: R&D Systems [rndsystems.com]

- 6. This compound hydrochloride | 5-HT Receptor | TargetMol [targetmol.com]

- 7. CAS#:2113-05-5 | 1-(3-chlorophenyl)biguanide hydrochloride | Chemsrc [chemsrc.com]

- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. lifechemicals.com [lifechemicals.com]

- 15. Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa determination in different co-solvents | European Journal of Chemistry [eurjchem.com]

- 16. acdlabs.com [acdlabs.com]

- 17. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 18. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Interaction of m-Chlorophenylbiguanide with the Dopamine Transporter

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between m-Chlorophenylbiguanide (m-CPBG) and the dopamine transporter (DAT). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience research. This document synthesizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying processes to facilitate a deeper understanding of this specific molecular interaction and its consequences.

Introduction

This compound (m-CPBG) is primarily recognized as a potent agonist at the 5-HT3 receptor. However, research has demonstrated that this compound also interacts with the dopamine transporter (DAT), a critical protein in the regulation of dopaminergic neurotransmission. The DAT is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby controlling the duration and intensity of dopaminergic signaling. The interaction of various compounds with DAT is of significant interest in the development of therapeutics for a range of neuropsychiatric disorders. This guide focuses specifically on the characterization of the m-CPBG and DAT interaction.

Quantitative Data Summary

The interaction of m-CPBG with the dopamine transporter has been quantified through radioligand binding assays and functional uptake inhibition studies. The following tables summarize the key findings from research conducted on rat brain synaptosomes, providing a clear comparison of m-CPBG's affinity for DAT and its potency in inhibiting dopamine uptake in different brain regions.

Table 1: Inhibition of [3H]GBR-12935 Binding to Dopamine Transporter by this compound

| Brain Region | High-Affinity IC50 (µM) | Low-Affinity IC50 (µM) |

| Caudate Putamen | 0.4 | 34.8 |

| Nucleus Accumbens | 2.0 | 52.7 |

Data from competitive displacement experiments showing a biphasic inhibition, suggesting two distinct binding sites or conformations.[1]